

# An In-depth Technical Guide to 2-Phenoxyethanol (Einecs 299-589-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Einecs 299-589-7*

Cat. No.: *B15196980*

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## Introduction

**Einecs 299-589-7** is the European Inventory of Existing Commercial Chemical Substances number for the compound 2-Phenoxyethanol. This aromatic ether alcohol is a widely utilized biocide, preservative, and solvent in a variety of industries, including cosmetics, pharmaceuticals, and vaccines.[1][2][3] This technical guide provides a comprehensive overview of 2-Phenoxyethanol, summarizing its chemical and physical properties, detailing its mechanism of action, and presenting key experimental data and protocols.

## Chemical and Physical Properties

2-Phenoxyethanol (CAS No. 122-99-6) is a colorless, slightly viscous, oily liquid with a faint rose-like odor.[1][4][5] It is synthesized by the hydroxyethylation of phenol with ethylene oxide in the presence of an alkaline catalyst.[4][6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Phenoxyethanol

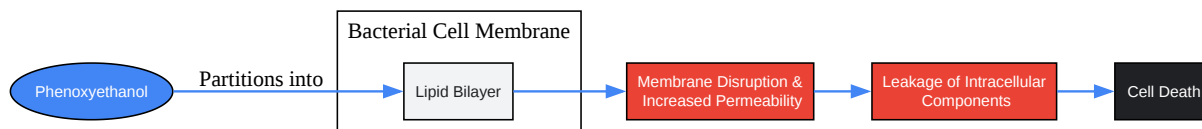
Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	[7]
Molar Mass	138.166 g·mol <sup>-1</sup>	[4]
Density	1.102 g/cm <sup>3</sup>	[4]
Melting Point	11-13 °C	[7]
Boiling Point	247 °C	[4][7]
Flash Point	>230°F (>110°C)	[7]
Water Solubility	30 g/L (at 20 °C)	[7]
Vapor Pressure	0.001 kPa (at 20 °C)	[4]
Log K <sub>ow</sub> (Octanol/Water Partition Coefficient)	1.16	[8]
Refractive Index (n <sub>D</sub> )	1.534 (at 20 °C)	[4]

## Mechanism of Action

The primary function of 2-Phenoxyethanol is as a broad-spectrum antimicrobial agent, effective against a range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[5] [9] Its mechanism of action is primarily attributed to its ability to disrupt the bacterial cell membrane, leading to a loss of integrity and subsequent cell death.[5][10]

## Proposed Antimicrobial Mechanism

The lipophilic nature of the phenyl group allows the molecule to partition into the lipid bilayer of the microbial cell membrane. The hydrophilic hydroxyl group remains oriented towards the aqueous environment. This insertion disrupts the membrane's structure and function, increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell lysis.

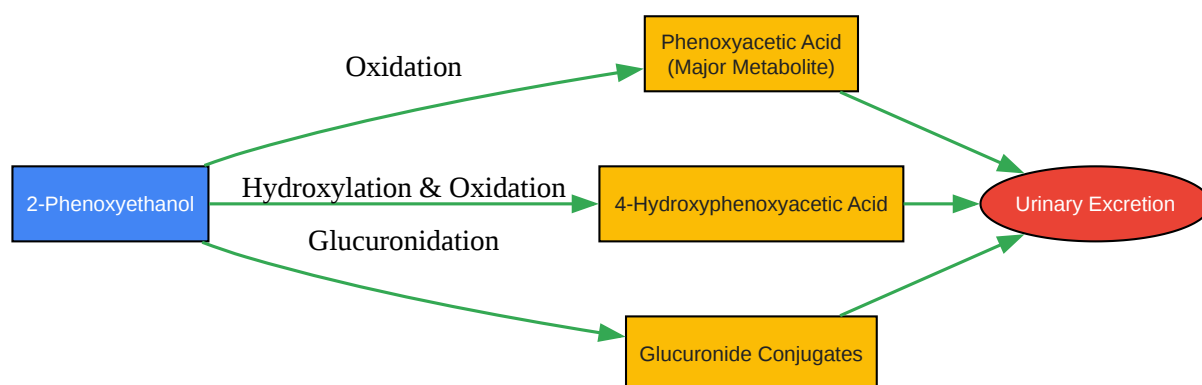


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Proposed antimicrobial mechanism of 2-Phenoxyethanol.

## Toxicokinetics and Metabolism

2-Phenoxyethanol is rapidly absorbed following oral and dermal exposure.[8][11] Following absorption, it is extensively metabolized, primarily in the liver. The main metabolic pathway involves the oxidation of the primary alcohol group to a carboxylic acid, forming phenoxyacetic acid (PhAA), which is the major metabolite.[11][12] A smaller fraction undergoes ring hydroxylation to form 4-hydroxyphenoxyacetic acid or conjugation with glucuronic acid.[11][12] The metabolites are then rapidly excreted, primarily in the urine.[8][11]



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Metabolic pathway of 2-Phenoxyethanol.

## Quantitative Toxicological Data

A substantial body of toxicological data is available for 2-Phenoxyethanol. The following tables summarize key acute and chronic toxicity data.

Table 2: Acute Toxicity of 2-Phenoxyethanol

Species	Route	LD <sub>50</sub>	Reference
Rat	Oral	1980 mg/kg	[2]
Rat	Dermal	> 2 mL/kg	[12]
Rabbit	Dermal	2250 mg/kg	[2]

Table 3: Chronic Toxicity and Developmental Studies of 2-Phenoxyethanol

Study Type	Species	Route	NOAEL (No-Observed-Adverse-Effect Level)	LOAEL (Lowest-Observed-Adverse-Effect Level)	Reference
Subchronic Oral (90-day)	Rat	Drinking Water	369 mg/kg/day	-	[8]
Subchronic Oral	Rat	Gavage	-	400 mg/kg/day (renal changes)	[8]
Dermal Developmental	Rabbit	Dermal	600 mg/kg/day	-	[8]
Two-Generation Oral	Mouse	Feed	Parental: 1875 mg/kg/day; Offspring: 375 mg/kg/day	-	[8]

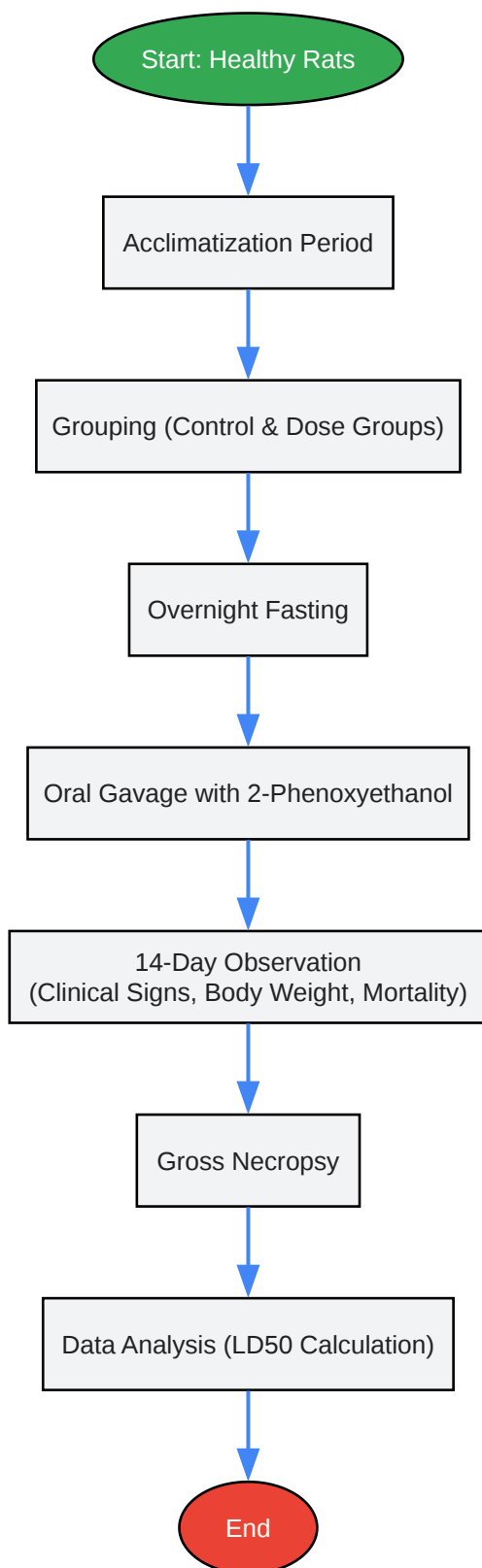
## Experimental Protocols

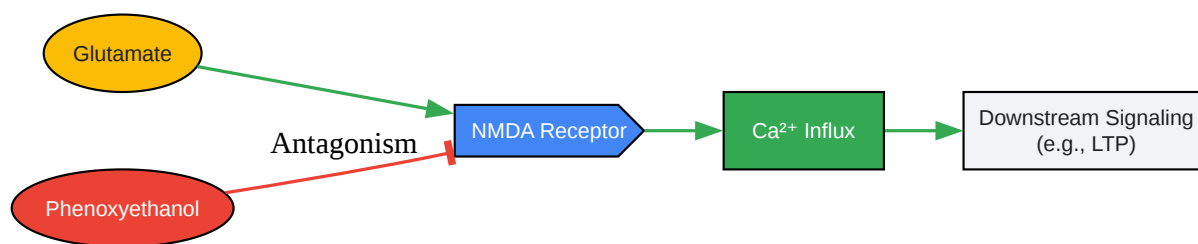
### Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 401)

This protocol provides a general framework for an acute oral toxicity study.

- **Animal Model:** Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females.
- **Housing:** Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.

- Dose Administration:
  - A range of doses of undiluted 2-Phenoxyethanol is administered by gavage to groups of rats (typically 5 males and 5 females per group).[12][13]
  - A control group receives the vehicle (e.g., water or saline).
  - Animals are fasted overnight prior to dosing.
- Observation:
  - Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[12]
  - Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
  - Body weights are recorded weekly.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The LD<sub>50</sub> value is calculated using appropriate statistical methods.





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